Thorium dioxide

Catalog No.
S582126
CAS No.
1314-20-1
M.F
O2Th
M. Wt
264.036 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thorium dioxide

CAS Number

1314-20-1

Product Name

Thorium dioxide

IUPAC Name

oxygen(2-);thorium(4+)

Molecular Formula

O2Th

Molecular Weight

264.036 g/mol

InChI

InChI=1S/2O.Th/q2*-2;+4

InChI Key

DNNLEMIRRGUGOZ-UHFFFAOYSA-N

SMILES

O=[Th]=O

Solubility

Insoluble in water, alkalies; slightly soluble in acid
Soluble in hot sulfuric acid; insoluble in water
Partially sol in biological fluids (gastric juice, plasma, etc)

Synonyms

Dioxide, Thorium, Oxide, Thorium, Thorium Dioxide, Thorium Oxide, Thorotrast

Canonical SMILES

[O-2].[O-2].[Th+4]

Description

The exact mass of the compound Thorium dioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, alkalies; slightly soluble in acidsoluble in hot sulfuric acid; insoluble in waterpartially sol in biological fluids (gastric juice, plasma, etc). The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Nuclear Fuel

One of the most actively researched applications of ThO₂ is in the development of advanced nuclear fuels. Thorium-232 (²³²Th), the primary isotope in ThO₂, is not fissile itself, but it can be "bred" into fissile uranium-233 (²³³U) through neutron capture. This breeding process allows for more efficient utilization of nuclear fuel resources compared to traditional uranium-based fuels []. Additionally, Thorium-based fuels offer several potential advantages:

  • Reduced Waste: Thorium reactors produce less long-lived radioactive waste compared to uranium reactors [].
  • Enhanced Safety: Thorium has a lower propensity for runaway chain reactions, leading to inherently safer reactor designs [].

However, significant research and development are still needed to overcome technical challenges associated with Thorium fuel cycles, including fuel reprocessing and reactor design optimization [].

High-Temperature Ceramics

ThO₂ possesses exceptional chemical and mechanical stability at high temperatures, making it a valuable material for research in high-temperature ceramics. Its properties include:

  • High melting point (around 3450°C) []
  • Excellent thermal conductivity []
  • Outstanding chemical resistance []

These properties make ThO₂ suitable for various research applications, such as:

  • Development of solid electrolytes for fuel cells []
  • High-temperature crucibles for material processing []
  • Thermal barrier coatings for extreme environments []

Thorium dioxide, also known as thorium(IV) oxide or thoria, is a white to yellow crystalline solid with the chemical formula ThO2\text{ThO}_2. It is primarily a by-product of the extraction of lanthanides and uranium from their ores. Thoria crystallizes in an isometric system and exhibits two polymorphs: one with a fluorite structure and another tetragonal form. Notably, thorium dioxide has the highest melting point of all known oxides, reaching approximately 3300 °C. As a radioactive compound, it contains no stable isotopes, making it important in various nuclear applications .

Thorium dioxide is relatively stable but can undergo several reactions under specific conditions:

  • Disproportionation: At temperatures above 1850 K (1580 °C), thorium dioxide can convert to thorium monoxide and liquid thorium metal.
  • Dissociation: Above 2500 K (2230 °C), it can dissociate to release oxygen.
  • Reactivity with Acids: Thorium dioxide is soluble in sulfuric acid and reacts with concentrated hydrochloric acid, forming thorium salts. It does not readily dissolve in water or most common acids unless specific conditions are met .

Thorium dioxide is classified as a carcinogen and poses significant health risks upon exposure. Inhalation or skin absorption can lead to serious health issues, including liver damage and lung scarring. The compound is retained in bones and organs for extended periods, increasing the risk of cancer over time. Historically, thorium dioxide was used as a radiocontrast agent in medical imaging (Thorotrast), but its use has been discontinued due to its carcinogenic properties .

The synthesis of thorium dioxide typically involves the following methods:

  • Calcination: This method involves heating purified thorium nitrate (Th NO3 4\text{Th NO}_3\text{ }_4) at high temperatures to produce thoria.
  • Precipitation: Thorium hydroxide can be precipitated from thorium salts by adding ammonium hydroxide or alkaline solutions, which can subsequently be converted to thorium dioxide through calcination .

Thorium dioxide has several notable applications:

  • Nuclear Fuel: It is used in nuclear reactors as ceramic fuel pellets due to its high thermal stability and melting point. Thoria can breed fissile uranium-233 when subjected to neutron bombardment.
  • Refractory Material: Due to its high melting point, it serves as a refractory material in high-temperature processes.
  • Catalyst: Although not widely used commercially, thoria has been investigated as a catalyst in various

Research on the interactions of thorium dioxide with other substances has revealed its limited reactivity. For instance, studies have shown that while it does not react readily with water, it can participate in redox reactions under specific conditions. The hydrolysis of thorium oxide clusters has also been explored theoretically, indicating potential pathways for interaction with water molecules .

Thorium dioxide shares similarities with other metal oxides but exhibits unique properties that distinguish it:

CompoundChemical FormulaMelting Point (°C)Unique Properties
Uranium DioxideUO2\text{UO}_2~2800Fissile material used in nuclear reactors
Cerium DioxideCeO2\text{CeO}_2~2400Used as a catalyst in automotive applications
Plutonium DioxidePuO2\text{PuO}_2~2400Radioactive and used in advanced nuclear reactors
Zirconium DioxideZrO2\text{ZrO}_2~2700Known for its use in ceramics and dental applications

Uniqueness of Thorium Dioxide:

  • Highest melting point among oxides (3300 °C).
  • Non-fissile but fertile for breeding fissile material.
  • Excellent thermal stability and chemical resistance compared to uranium dioxide.

Hydrothermal and Sol-Gel Synthesis

Hydrothermal and sol-gel synthesis methods represent two of the most versatile approaches for producing thorium dioxide with controlled morphological and structural characteristics [1] [2] [3]. These techniques offer significant advantages over conventional solid-state synthesis methods, particularly in achieving uniform particle size distributions and high crystalline quality.

The hydrothermal synthesis of thorium dioxide typically employs temperatures ranging from 220 to 750 degrees Celsius under elevated pressure conditions [6] [29]. Single crystal growth via hydrothermal methods has been successfully demonstrated using cesium fluoride as a mineralizer at concentrations up to 15 molar, achieving crystal dimensions of 6.49 millimeters by 4.89 millimeters by 3.89 millimeters with growth rates near 0.125 millimeters per week [6]. The process requires careful temperature gradient control and synthesis temperatures optimized to produce faceted, cubic crystals approximately 3 millimeters on each side [6].

Sol-gel synthesis approaches utilize various chemical precursors and surfactants to control the gelation process and final oxide characteristics [1] [2]. The epoxide-based sol-gel synthesis starting from thorium nitrate has proven particularly effective, yielding nanostructured thorium dioxide when calcined at 400 degrees Celsius [2]. With increasing calcination temperatures of 600, 700, and 800 degrees Celsius, the average crystallite size increases proportionally [2]. The homogeneous gel formation from thorium nitrate precursors demonstrates excellent control over particle morphology and size distribution [2].

Supercritical hydrothermal synthesis represents an advanced variation that employs supercritical water as an excellent reaction environment for hydrothermal crystallization [3]. This method operates at temperatures up to 450 degrees Celsius for 45 minutes, producing nanocrystalline thorium dioxide with particle sizes less than 27 nanometers and size distributions in the 5 to 31 nanometer range [3]. The technique is particularly advantageous for producing ultrafine powder with controlled stoichiometry and high quality, purity, and crystallinity [3].

Table 1: Hydrothermal and Sol-Gel Synthesis Parameters

MethodTemperature (°C)Pressure (atm)Time (hours)Mineralizer/SurfactantProduct Size (nm)Surface Area (m²/g)
Hydrothermal with CsF670--Cesium fluoride (15M)6490×4890×3890 µm (single crystal)-
Sol-gel with Surfactant72311Octyl phenol ethoxylate15.131.23
Sol-gel Epoxide-based400-80012-24Propylene oxide10-50-
Supercritical Hydrothermal450>10.75Water<27-
Molten Salt Thermal500-60012-6Molten salt medium~75.1-

Morphology Control via Surfactants and Mineralizers

The control of thorium dioxide morphology through surfactants and mineralizers represents a critical aspect of modern synthesis approaches [5] [19]. Surfactant-assisted synthesis enables precise manipulation of nanocrystal shape and size through selective surface adsorption mechanisms [5] [19]. Oleic acid demonstrates particularly selective adsorption on the (110) surface of thorium dioxide, leading to shape transformation from octahedral to nanorod morphologies [5]. This selective interaction fundamentally alters the equilibrium crystal shape, producing nanorods with ultra-small diameters of approximately 1 nanometer [19].

Comprehensive computational studies using density functional calculations have revealed the thermodynamic stability relationships governing thorium dioxide nanocrystals of different sizes and shapes [5]. Bare thorium dioxide nanocrystals naturally prefer octahedral shapes terminated by (111) surfaces [5]. However, the introduction of specific ligands can dramatically modify these equilibrium shapes through differential surface energies [5].

Other surfactants including oleylamine, trioctylphosphine oxide, and acetylacetone do not significantly modify the equilibrium shape of thorium dioxide nanocrystals, maintaining spherical morphologies [5] [19]. The surfactant template sol-gel route using octyl phenol ethoxylate polymer as a structure-directing agent has been successfully employed to synthesize thorium dioxide gels with controlled micro and mesoporous structures [1]. This approach produces thorium dioxide powder with surface areas of 31.23 square meters per gram and particle sizes of 15.1 nanometers [1].

Table 2: Morphology Control via Surfactants

SurfactantTarget SurfaceResulting ShapeSize Range (nm)Effectiveness
Oleic acid(110)Nanorods1×10-20High
OleylamineAll surfacesSpherical4-10Medium
Trioctylphosphine oxideAll surfacesSpherical4-10Medium
Octyl phenol ethoxylateAll surfacesSpherical10-20High
AcetylacetoneAll surfacesSpherical5-15Low

Mineralizer selection significantly influences the hydrothermal growth kinetics and crystal quality of thorium dioxide [6]. Cesium fluoride has emerged as the most effective mineralizer for thorium dioxide single crystal growth, with solubility studies demonstrating increasing thorium dioxide solubility up to approximately 15 molar concentrations [6]. A benchmark of 1 weight percent solubility is considered the minimum requirement for acceptable growth rates [6]. Energy dispersive X-ray analysis and infrared spectroscopy confirm the absence of fluoride substitutions and hydroxyl inclusions in the resulting crystals [6].

Nanoparticle and Single-Crystal Growth Methods

Nanoparticle synthesis of thorium dioxide encompasses several specialized techniques designed to achieve precise size control and monodisperse particle distributions [4] [8]. The hydrothermal precursor synthesis combined with subsequent calcination treatment enables the production of monodisperse, uniform, and size-controllable thorium dioxide nanoparticles [4]. Highly uniform spherical precursor nanoparticles with tunable diameters ranging from 38 to 274 nanometers can be successfully synthesized using thorium nitrate pentahydrate, urea, and glycerol as the metal source, nucleation agent, and size-controlling agent, respectively [4].

The formation mechanism of these nanoparticles involves systematic investigation of chemical composition, growth processes, and size control parameters [4]. Calcination of precursor nanoparticles at 800 degrees Celsius produces uniform thorium dioxide nanoparticles without morphological deformation [4]. The size and shape effects significantly influence the adsorption properties of the resulting thorium dioxide nanoparticles [4].

Single-crystal growth methods for thorium dioxide have been successfully developed to circumvent the high sintering temperatures typically required for achieving sufficient density in pressed pellets [6]. The hydrothermal growth technique represents the most advanced approach for producing high-quality single crystals with dimensions suitable for various applications [6]. Critical parameters include solubility studies and assessment of potential contaminants from mineralizer solutions or feedstock impurities [6].

Molten salt thermal decomposition has emerged as an efficient alternative method for producing highly crystalline thorium dioxide nanocrystals [8]. This approach utilizes thermal decomposition of thorium nitrate salt in air and molten salt medium, yielding pure thorium dioxide nanocrystals with average sizes less than 100 nanometers [8]. The molten salt-derived thorium dioxide nanocrystals exhibit superior crystallinity and larger average sizes of approximately 75.1 nanometers with narrow size distributions due to the high-temperature liquid growth environment [8].

Precipitation and Calcination Processes

Precipitation and calcination processes constitute fundamental approaches for thorium dioxide synthesis, offering scalable production methods with excellent control over powder characteristics [9] [10] [11] [13]. These processes typically involve the formation of intermediate compounds followed by thermal decomposition to produce the final oxide product.

Two-Step Ammonia-Carbonate Precipitation

The two-step ammonia-carbonate precipitation process represents an advanced approach that combines the advantages of both ammonia and carbonate precipitation methods while mitigating their individual limitations [11] [13]. This process achieves precipitation of greater than 99.9 percent of thorium while simultaneously removing greater than 99.5 percent of radium contaminants [13]. The method addresses critical industrial concerns regarding waste reduction and efficient separation of radioactive decay products [11] [13].

The first step involves ammonia precipitation under carefully controlled pH conditions [11] [13]. Filterability is strongly affected by pH variations in the ammonia step, requiring precise pH control to achieve optimal precipitation characteristics [13]. Under well-controlled conditions, the precipitated thorium dioxide filters rapidly and calcines to crystalline thorium dioxide at relatively low temperatures [13]. The optimal pH range for ammonia precipitation falls between 8.0 and 10.0, ensuring complete thorium precipitation while maintaining favorable particle morphology [11].

The second step incorporates carbonate precipitation to bind radium efficiently to the thorium dioxide precipitate [11] [13]. Adding carbonate after complete thorium dioxide precipitate formation takes advantage of the high binding affinity between carbonate and radium species [11]. This sequential approach significantly reduces radioactive liquid effluents compared to single-step precipitation methods [11].

As-precipitated thorium dioxide from the two-step process contains significant quantities of adsorbed water and carbon dioxide, which are systematically removed during calcination [13]. The calcination temperature profoundly affects the green density of produced pellets, with temperatures between 800 and 1000 degrees Celsius providing optimal balance between density and processability [13]. Regardless of calcination temperature, sintered densities consistently exceed 96 percent of theoretical density with grain sizes in the range of 10 to 16 micrometers, suitable for nuclear fuel applications [13].

Table 3: Precipitation and Calcination Process Parameters

MethodPrecipitation Temperature (°C)pHCalcination Temperature (°C)Particle Size (µm)Surface Area (m²/g)Density (% TD)
Oxalate Precipitation10-100-400-9000.1-10<1094-96
Two-step NH₃-CO₃Room temp7.3-7.6800-10000.4-216-36>96
Direct Ammonia70-908-10500-8000.5-55-2590-95
Carbonate Precipitation50-807-8600-9001-810-3085-92
Continuous Oxalate10-350-9000.2-5<1090-94

Oxalate-to-oxide Conversion Pathways

The oxalate-to-oxide conversion pathway represents one of the most extensively studied and commercially viable routes for thorium dioxide production [10] [12] [29]. This process involves the precipitation of thorium oxalate followed by thermal decomposition to produce the final oxide product with controlled morphological and physical properties.

Oxalate precipitation conditions significantly influence the derived oxide sinterability and physical characteristics [10]. Critical parameters include precipitation temperature, digestion time, and agitation method [10]. Precipitation temperatures ranging from 10 to 100 degrees Celsius have been systematically investigated, with lower temperatures generally producing more sinterable oxide powders [10]. The most sinterable oxide is derived from oxalate precipitated at 10 degrees Celsius with mechanical agitation and 15 minutes digestion time, achieving pellet densities of 96 percent of theoretical density [10].

Thermal decomposition of thorium oxalate follows a well-characterized sequence of transformations [10] [12]. Upon heating in air, the oxalate initially loses water to form the dihydrate below 200 degrees Celsius [10]. The dihydrate subsequently decomposes at 270 degrees Celsius to form anhydrous oxalate [10]. At 330 degrees Celsius, oxalate decomposition proceeds through direct oxide formation or intermediate carbonate formation, which then decomposes to the oxide [10].

Hydrothermal conversion of thorium oxalate into thorium dioxide represents an advanced variant of the oxalate-to-oxide pathway [12] [29]. This process requires pH values typically above 1 to recover a solid phase, as oxide formation occurs through hydrolysis of thorium cations after oxalate decomposition [29]. Due to the high stability of thorium oxalate precursors, hydrothermal treatments exceeding 5 hours at temperatures above 220 degrees Celsius are required for complete conversion [29].

The resulting thorium dioxide from hydrothermal oxalate conversion contains residual carbon and water in the range of 0.2 to 0.3 weight percent and approximately 0.5 water molecules per formula unit, respectively [29]. Combined infrared spectroscopy, powder X-ray diffraction, and extended X-ray absorption fine structure studies reveal that these impurities consist primarily of carbonates trapped between elementary nanosized crystallites rather than direct lattice substitution [29]. This carbonate presence generates tensile effects over the crystal lattice and promotes self-assembly into spherical aggregates [29].

Sintering and Consolidation

Sintering and consolidation processes are critical for achieving the high-density thorium dioxide pellets required for nuclear fuel applications [15] [16] [17] [23]. These processes involve complex mechanisms of mass transport, grain growth, and porosity elimination that must be carefully controlled to achieve desired final properties.

Porosity Reduction and Grain Growth Mechanisms

Porosity reduction in thorium dioxide sintering follows established ceramic sintering principles but exhibits unique characteristics due to the refractory nature of the material [15] [22]. The sintering process typically requires temperatures between 1150 and 1700 degrees Celsius to achieve densities above 95 percent of theoretical density [15] [16] [23]. The relationship between porosity reduction and grain growth is particularly complex in thorium dioxide due to its high melting point and strong ionic bonding [22].

Grain growth mechanisms in thorium dioxide follow thermally activated processes similar to other ceramic materials but with distinct activation energies and kinetic parameters [22]. The driving force for grain growth arises from the reduction in total grain boundary energy as boundary area per unit volume decreases with increasing grain size [22]. For thorium dioxide, the grain boundary energy is approximately 1000 ergs per square centimeter at 1300 degrees Celsius [22].

The presence of interconnected porosity significantly influences grain growth behavior [22]. During initial sintering stages with interconnected porosity, the rate of grain growth is limited by the rate of pore removal [22]. This creates an unusual situation where grain size increase can occur simultaneously with either increases, decreases, or no change in total grain boundary area, depending on the relative rates of densification and boundary migration [22]. The grain growth exponent commonly observed in regions of interconnected porosity is 2, with growth rates directly dependent on densification rates [22].

Sintering aids play crucial roles in promoting densification and controlling grain growth [16]. Magnesium oxide addition at concentrations of 250 parts per million enables sintering at temperatures of 1600 to 1700 degrees Celsius in reducing atmospheres [16]. Alternatively, niobium pentoxide at 0.25 mole percent concentration reduces sintering temperatures to 1150 degrees Celsius in air atmosphere [16]. The effectiveness of these sintering aids relates to their ability to enhance mass transport mechanisms and modify grain boundary properties [16].

Table 4: Sintering and Consolidation Parameters

AtmosphereTemperature (°C)Sintering AidFinal Density (% TD)Grain Size (µm)Porosity Type
Air1150-1700Nb₂O₅ (0.25 mol%)94-9810-16Closed
Ar-5%H₂1600-1700MgO (250 ppm)95-975-20Mixed
Ar-8%H₂1600-1800None94-968-25Open
N₂1200-1600CaO88-923-15Open
Vacuum1400-1800SiC92-9512-30Closed

Role of Atmosphere in Sintering Processes

The sintering atmosphere exerts profound influence on thorium dioxide densification, grain growth, and final material properties [15] [17] [18]. Oxidizing and reducing atmospheres produce significantly different microstructures and mechanical properties in the sintered material [17].

Sintering under reducing atmospheres, particularly argon with 5 to 8 percent hydrogen, typically achieves higher densities and more uniform microstructures compared to oxidizing conditions [15] [17] [18]. The reducing environment facilitates enhanced mass transport through the creation of oxygen vacancies and modified defect chemistry [17]. Thorium dioxide sintered under reducing conditions exhibits systematically higher hardness values across the entire porosity range studied [17]. Extrapolated to zero porosity, the hardness reaches 12.4 plus or minus 0.7 gigapascals for reducing conditions compared to 10.5 plus or minus 0.3 gigapascals for oxidizing conditions [17].

The enhanced hardness under reducing conditions is attributed to the presence of point defects that also function as color centers, causing gray coloration of the sintered thorium dioxide [17]. These point defects, primarily oxygen vacancies, strengthen the crystal lattice through enhanced ionic bonding interactions [17]. Interestingly, thorium dioxide sintered under reducing conditions is significantly easier to grind compared to material sintered under oxidizing conditions, which has important implications for nuclear fuel processing [17].

Air atmosphere sintering represents the most economically attractive approach, particularly when combined with appropriate sintering aids [16]. Niobium pentoxide addition enables air sintering at 1150 degrees Celsius, which is achievable in conventional furnaces with silicon carbide or Kanthal heating elements [16]. This approach eliminates the need for expensive high-temperature molybdenum element furnaces and complex atmosphere control systems [16].

Spark plasma sintering under controlled atmosphere has emerged as an advanced consolidation technique for thorium dioxide [23]. This method enables rapid densification at lower temperatures through the application of simultaneous pressure and electric current. Pellets sintered at 1700 and 1800 degrees Celsius achieve densities above 95 percent of theoretical density [23]. The peak sintering rate occurs at 1300 degrees Celsius, with an additional sintering stage observed above 1500 degrees Celsius for high-temperature experiments [23].

Physical Description

Thorium oxide, [radioactive material, low specific activity] is a white powder. Density 9.7 g / cm3. Not soluble in water. Used in high-temperature ceramics, gas mantles, nuclear fuel, flame spraying, crucibles, non-silicia optical glass, catalysis, filaments in incandescent lamps, cathodes in electron tubes and arc-melting electrodes.

Color/Form

White crystal powder
White cubic crystals
Heavy white powder
Cubic

Hydrogen Bond Acceptor Count

2

Exact Mass

264.02788 g/mol

Monoisotopic Mass

264.02788 g/mol

Boiling Point

4400 °C

Heavy Atom Count

3

Density

10.0

Melting Point

3390 °C

UNII

9XA7X17UQC

GHS Hazard Statements

Aggregated GHS information provided by 242 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (86.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (86.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (99.59%): May cause cancer [Danger Carcinogenicity];
H373 (28.51%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1314-20-1

Wikipedia

Thorium(IV) oxide
Thorium dioxide

Drug Warnings

Its elimination is very slow and incomplete. ... As it is radioactive ... this accumulation is dangerous and there is strong evidence that the ensuing prolonged exposure to its radiation is a contributing factor in the development of malignant diseases and blood disorders often 20 to 30 yr after its admin.

Biological Half Life

Biological half-life for the long term clearance from the body was at least 14-15 yr, presumably because of the amt deposited in the skeleton.
In a subject who had accidentally inhaled thorium-228 dioxide (alpha emitter, radioactive half-life of 1.9 years), the biological half-life for long-term clearance of thorium-228 from the body was at least 14 years as a result of skeletal deposition

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Reduction of thorium nitrate
Monazite + sodium hydroxide (salt formation/separation; coproduced with rare earth oxide, hydrate)

General Manufacturing Information

Thorium oxide (ThO2): ACTIVE
The most important thorium compound ... owing to its high chemical and thermal stability.
The U.S. Department of Energy's inventory at year's end was 535,000 kg.

Dates

Modify: 2024-02-18

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